molecular formula C10H13NO3 B165586 (R)-3-amino-3-(4-methoxyphenyl)propanoic acid CAS No. 131690-57-8

(R)-3-amino-3-(4-methoxyphenyl)propanoic acid

Cat. No. B165586
M. Wt: 195.21 g/mol
InChI Key: NYTANCDDCQVQHG-SECBINFHSA-N
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Description

“®-3-Amino-3-(4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS Number: 131690-57-8 . It has a molecular weight of 195.22 . The IUPAC name for this compound is (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for “®-3-Amino-3-(4-methoxyphenyl)propanoic acid” is 1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 .


Physical And Chemical Properties Analysis

“®-3-Amino-3-(4-methoxyphenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Pharmaceuticals : Amino acids and their derivatives are often used in the development of pharmaceuticals. They can serve as building blocks for proteins or act as bioactive molecules themselves .

  • Material Science : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

  • Chemical Synthesis : This compound could be used as a starting material or intermediate in the synthesis of other chemicals .

  • Biotechnology : Amino acids and their derivatives can be used in various biotechnological applications, such as the production of bioplastics or as feedstock for microbial fermentation processes .

  • Agriculture : Certain amino acids and their derivatives are used in agriculture, for example as precursors for the synthesis of plant growth regulators .

  • Food Industry : Amino acids and their derivatives can be used as food additives, for example as flavor enhancers or as nutritional supplements .

  • Enzyme Inhibition : Certain amino acids and their derivatives can act as enzyme inhibitors, which can be useful in the development of new drugs .

  • Neurotransmitter Function : Some amino acids serve as neurotransmitters in the brain and can influence mood and sleep .

  • Cosmetics : Amino acids and their derivatives are often used in cosmetics due to their moisturizing and antioxidant properties .

  • Animal Feed : Certain amino acids are used in animal feed to improve the nutritional value .

  • Environmental Science : Amino acids can be used in environmental science, for example, as tracers in soil studies .

  • Biofuels : Certain amino acids and their derivatives can be used in the production of biofuels .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(3R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTANCDDCQVQHG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350614
Record name (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-3-(4-methoxyphenyl)propanoic acid

CAS RN

131690-57-8
Record name (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
K Drandarov, A Guggisberg, M Hesse - Helvetica chimica acta, 2002 - Wiley Online Library
Asymmetric syntheses of the following 17‐membered macrocyclic spermine alkaloids are presented: (−)‐(S)‐protoverbine (=(8S)‐8‐phenyl‐1,5,9,13‐tetraazacycloheptadecane‐6‐one; …
Number of citations: 15 onlinelibrary.wiley.com
SG Davies, AW Mulvaney, AJ Russell, AD Smith - Tetrahedron: Asymmetry, 2007 - Elsevier
The parallel asymmetric synthesis of an array of 30 β-amino acids of high enantiomeric purity using the conjugate addition of homochiral lithium N-benzyl-N-(α-methylbenzyl)amide as …
Number of citations: 63 www.sciencedirect.com

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